molecular formula C11H9NO2 B122370 1-(8-Hydroxyquinolin-5-yl)ethanone CAS No. 2598-31-4

1-(8-Hydroxyquinolin-5-yl)ethanone

Cat. No.: B122370
CAS No.: 2598-31-4
M. Wt: 187.19 g/mol
InChI Key: HZTCLDNADGMACV-UHFFFAOYSA-N
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Description

1-(8-Hydroxyquinolin-5-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(8-Hydroxyquinolin-5-yl)ethanone is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H9NO2C_{11}H_{9}NO_{2} and a molecular weight of 187.19 g/mol. The compound features an 8-hydroxyquinoline moiety linked to an ethanone group, which significantly influences its reactivity and biological activity. The hydroxyl group at the 8-position enhances its chelating ability, allowing it to interact with metal ions crucial for various biological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound demonstrates significant antibacterial properties, attributed to its ability to chelate essential metal ions required for microbial growth. Studies have shown that it can inhibit a variety of bacterial strains effectively .
  • Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. Its interaction with metal ions and generation of reactive oxygen species (ROS) contribute to its cytotoxic effects on cancer cell lines .
  • Neurological Applications : Due to its chelating properties, this compound is being explored in the context of neurodegenerative diseases like Alzheimer's disease, where metal ion dysregulation is implicated .

The biological mechanisms underlying the activity of this compound primarily involve:

  • Metal Ion Chelation : The compound forms complexes with metal ions such as copper and zinc, disrupting their availability and affecting enzymatic processes crucial for microbial survival and cancer cell proliferation .
  • Reactive Oxygen Species Generation : It has been shown to promote oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructure/PropertiesBiological Activity
This compound Hydroxyl group enhances reactivityAntimicrobial, anticancer
8-Hydroxyquinoline Base structure; acts as a chelating agentAntimicrobial, anticancer
5-Acetyl-8-hydroxyquinoline Acetyl group increases lipophilicityAntibacterial
2-Bromo-1-(8-hydroxyquinolin-5-yl)ethanone Bromine substitution increases reactivityAntimicrobial
7-Hydroxyquinoline Different hydroxyl positioning alters reactivityAnticancer

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted using broth dilution methods demonstrated that the compound exhibits significant inhibitory activity against various bacterial strains, with minimum inhibitory concentration (MIC) values often in the low micromolar range.
  • Cytotoxicity in Cancer Cells : In vitro assays using human cancer cell lines revealed that this compound reduces cell viability with IC50 values indicating promising potential for further drug development .
  • Neuroprotective Effects : Research investigating the compound's effects on amyloid-beta aggregation in neuronal cultures suggests that it may have therapeutic implications for Alzheimer's disease by stabilizing metal ion homeostasis .

Properties

IUPAC Name

1-(8-hydroxyquinolin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTCLDNADGMACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180643
Record name Quinacetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2598-31-4
Record name Quinacetol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2598-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinacetol sulfate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2598-31-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2598-31-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinacetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINACETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KE2DMA89S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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